molecular formula C11H15NO2S B13190904 4-[2-(Hydroxymethyl)piperidin-1-YL]thiophene-2-carbaldehyde

4-[2-(Hydroxymethyl)piperidin-1-YL]thiophene-2-carbaldehyde

Cat. No.: B13190904
M. Wt: 225.31 g/mol
InChI Key: SXCLMEDAVWYGIU-UHFFFAOYSA-N
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Description

4-[2-(Hydroxymethyl)piperidin-1-YL]thiophene-2-carbaldehyde is a compound that features a piperidine ring substituted with a hydroxymethyl group and a thiophene ring substituted with a carbaldehyde group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both piperidine and thiophene moieties in its structure suggests it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Hydroxymethyl)piperidin-1-YL]thiophene-2-carbaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Hydroxymethyl)piperidin-1-YL]thiophene-2-carbaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

Mechanism of Action

The mechanism of action of 4-[2-(Hydroxymethyl)piperidin-1-YL]thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring can interact with neurotransmitter receptors, while the thiophene ring may participate in electron transfer processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(Hydroxymethyl)piperidin-1-YL]thiophene-2-carbaldehyde is unique due to the combination of the piperidine and thiophene rings. This combination imparts distinct electronic and steric properties, potentially leading to unique biological activities and applications in materials science .

Properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

4-[2-(hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde

InChI

InChI=1S/C11H15NO2S/c13-6-9-3-1-2-4-12(9)10-5-11(7-14)15-8-10/h5,7-9,13H,1-4,6H2

InChI Key

SXCLMEDAVWYGIU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)CO)C2=CSC(=C2)C=O

Origin of Product

United States

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